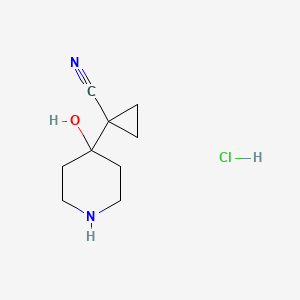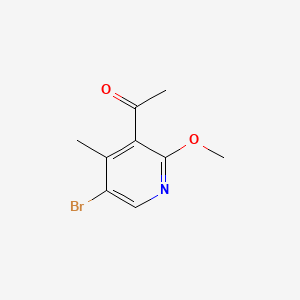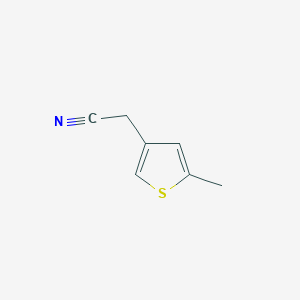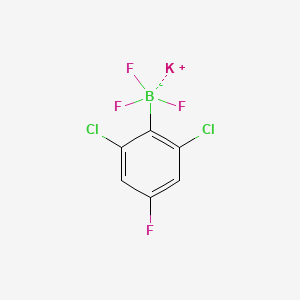
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a class of organoboron reagents known for their stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. These compounds are valued for their ability to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The reaction proceeds as follows:
Boronic Acid Preparation: The starting material, 2,6-dichloro-4-fluorophenylboronic acid, is synthesized through standard organic synthesis techniques.
Formation of Trifluoroborate: The boronic acid reacts with potassium bifluoride (KHF2) under controlled conditions to form the trifluoroborate salt. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2,6-dichloro-4-fluorophenylboronic acid are prepared.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride in large reactors, ensuring precise control over temperature and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Often a strong base like potassium carbonate (K2CO3) is used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate has several applications in scientific research:
Chemistry: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Used in the production of materials with specific properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate anion transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 2-fluorophenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium (2,4-dichlorophenyl)trifluoroborate
Uniqueness
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C6H2BCl2F4K |
|---|---|
Peso molecular |
270.89 g/mol |
Nombre IUPAC |
potassium;(2,6-dichloro-4-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H2BCl2F4.K/c8-4-1-3(10)2-5(9)6(4)7(11,12)13;/h1-2H;/q-1;+1 |
Clave InChI |
QPAGFUCOXDMKOT-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=C(C=C1Cl)F)Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride](/img/structure/B13485463.png)
![Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13485467.png)
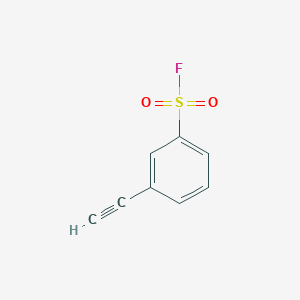

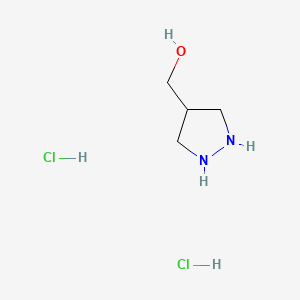
![1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485483.png)
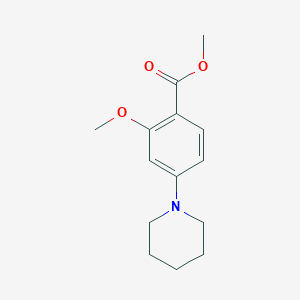
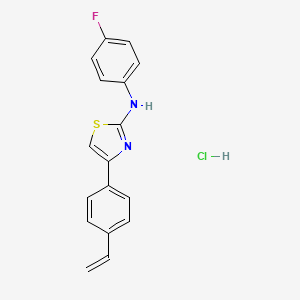
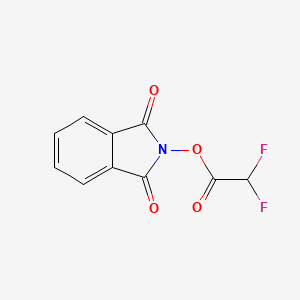
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
